molecular formula C6H10O B8748489 1-Methylcyclopent-2-en-1-ol CAS No. 40459-88-9

1-Methylcyclopent-2-en-1-ol

Cat. No. B8748489
CAS RN: 40459-88-9
M. Wt: 98.14 g/mol
InChI Key: DDZQTCKHBSEICB-UHFFFAOYSA-N
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Description

1-Methylcyclopent-2-en-1-ol is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylcyclopent-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylcyclopent-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

40459-88-9

Product Name

1-Methylcyclopent-2-en-1-ol

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

1-methylcyclopent-2-en-1-ol

InChI

InChI=1S/C6H10O/c1-6(7)4-2-3-5-6/h2,4,7H,3,5H2,1H3

InChI Key

DDZQTCKHBSEICB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Example 1, general preparative scale procedure for synthesis of 1 from linalool: Reactions were run with 0.1 mol % of the Hoveyda-Grubbs 2nd generation catalyst. The catalyst was stored in the glove box and the required amount was removed in a round bottom flask charged with a stirbar, and sealed with a septum. Linalool was transferred via syringe into the RBF containing the catalyst. At this point the flask was vented through an oil bubbler and within 30 seconds vigorous bubbling began while stirring at room temperature. The bubbling continued for 30-45 minutes and then ceased. Once bubbling had stopped air was bubbled into the reaction mixture for 15 minutes to ensure the catalyst was inactive. 1H NMR of the crude reaction mixture showed 100% conversion of starting linalool. The product was immediately vacuum transferred (1 torr) to a chilled flask (−78° C.). After transfer the product was sealed under nitrogen and stored at room temperature. The product was analyzed via NMR. 1H NMR (CDCl)Cl3) δ: 1.29 (s, 3H), 1.84 (m, 2H), 2.23 (m, 1H), 2.37 (m, 1H), 2.57 (broad s, 1H), 5.65 (m, 214). FIG. 3. Representative 1H NMR of 1-methylcyclopent-2-enol produced by RCM of linalool.
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